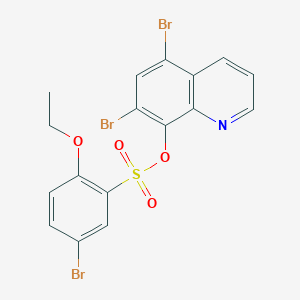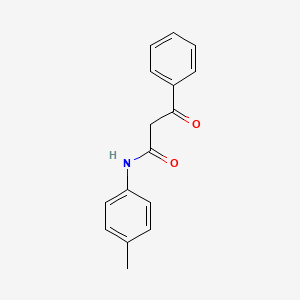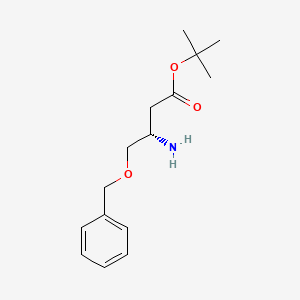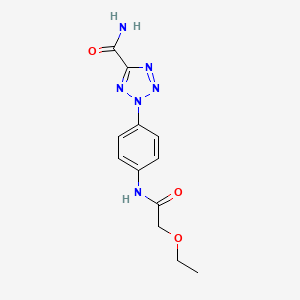![molecular formula C22H18N2O4 B2950428 N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 941889-35-6](/img/structure/B2950428.png)
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide” is a compound that has been mentioned in the context of anticancer research . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .
Synthesis Analysis
These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling . The preparation of the N1-unsubstituted indoles was accomplished via the key N -Boc-3-bromoindole 41, obtained via a two-step strategy comprising 3-bromination and N1-Boc protection .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to an oxalamide group via a benzhydryl linker . The molecular formula is C23H20N2O4.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed C-N cross-coupling . The Se–Se bond in related organoselenium compounds was cleaved with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its potential in cancer treatment. It exhibits good selectivity between cancer cells and normal cells, making it a promising candidate for targeted therapy .
Medicinal Chemistry
Materials Science
Organic Synthesis
The compound can serve as an intermediate in organic synthesis processes to create various chemical structures that are useful in scientific research .
Drug Discovery
Benzodioxole derivatives play an important role in drug discovery, serving as core structures for the development of new drugs .
Antibacterial Activity
Derivatives containing benzodioxole have shown potent antibacterial activity against various bacterial strains, which could lead to the development of new antibacterial agents .
Design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl… N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide Synthesis and characterization of novel benzo[d][1,3]dioxole… Research Progress of Benzothiazole and Benzoxazole Derivatives in the… RECENT ADVANCEMENT IN BIOLOGICAL APPLICATIONS OF BENZOTHIAZOLE…
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-benzhydryl-N-(1,3-benzodioxol-5-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c25-21(23-17-11-12-18-19(13-17)28-14-27-18)22(26)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVQBPZJNUIZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)
![1-(3,4-difluorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2950349.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2950350.png)

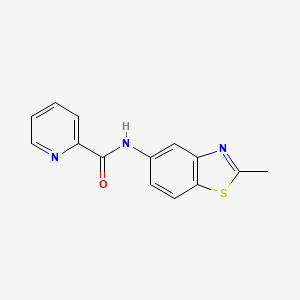
![(2E,NZ)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2950353.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2950354.png)

